6-methyl-4-phenylquinazoline
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)15(17-10-16-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKROUZLQOQRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322063 | |
| Record name | 6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4015-27-4 | |
| Record name | 6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 4 Phenylquinazoline and Its Derivatives
Classical and Conventional Cyclization Strategies
Traditional methods for building the quinazoline (B50416) core often rely on condensation and cyclization reactions from readily available aromatic precursors. These routes are foundational and still widely employed.
Niementowski Condensation and Variants for Quinazolinone Formation
The Niementowski reaction is a classical method for synthesizing 4(3H)-quinazolinones, which are key intermediates that can be converted to quinazolines. arabjchem.orgijprajournal.comnih.gov The reaction typically involves the thermal condensation of an anthranilic acid with an amide. arabjchem.orgnih.gov For the synthesis of a precursor to 6-methyl-4-phenylquinazoline, this would involve the reaction of 5-methylanthranilic acid with benzamide.
The process proceeds through an initial acylation of the anthranilic acid to form an o-amidobenzamide intermediate, which then undergoes cyclization at high temperatures (130–150 °C). arabjchem.orgijprajournal.com A significant drawback of the original Niementowski reaction is the often low yields and harsh conditions required. arabjchem.org To mitigate these issues, modern variants often employ microwave irradiation, which can dramatically reduce reaction times and improve yields. arabjchem.orgnih.gov For example, microwave-assisted Niementowski reactions using formamide (B127407) have been shown to rapidly produce the quinazolinone ring system. nih.gov Once the 6-methyl-4-phenyl-4(3H)-quinazolinone is formed, it requires further chemical modification, such as treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) followed by reduction, to yield the target this compound.
Bischler-Napieralski Type Reactions for Quinazoline Core Construction
The Bischler-Napieralski reaction is a well-established method for intramolecular electrophilic aromatic substitution, primarily used for synthesizing dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org While not the most direct route to quinazolines, conceptually similar intramolecular cyclizations can be applied. This strategy would involve an appropriately substituted N-acyl-2-aminobenzylamine or a related derivative.
The reaction is typically promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the heterocyclic ring. wikipedia.org For the synthesis of this compound, this would necessitate a precursor like N-benzoyl-2-amino-5-methylbenzylamine. The subsequent dihydroquinazoline (B8668462) intermediate would then need to be oxidized to furnish the aromatic quinazoline ring. The efficiency of the cyclization is highly dependent on the electron-donating nature of the aromatic ring. organic-chemistry.org
Condensation Reactions Involving Anthranilic Acid Derivatives and Aldehydes/Amidines
A versatile and common approach to quinazolines involves the condensation of anthranilic acid derivatives with various carbonyl compounds or their equivalents. To synthesize this compound, 5-methylanthranilic acid could be condensed with benzaldehyde (B42025) in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297).
An environmentally friendly, three-component method describes the reaction between 2-aminobenzophenone (B122507), an aldehyde, and ammonium acetate under solvent-free conditions using lactic acid as a catalyst. mjcce.org.mk This approach, when applied with 2-amino-5-methylbenzophenone and a suitable aldehyde source for the C2 position (or simply formamide/ammonia equivalent for an unsubstituted C2), followed by reaction with a phenylating agent, provides a pathway to the target molecule. The reaction of 2-aminobenzophenones with ammonium acetate and aldehydes has been shown to be effective at 80 °C, yielding the desired quinazoline derivatives in good yields. mjcce.org.mk
| Starting Material 1 | Starting Material 2 | Reagents | Conditions | Product | Ref |
| 2-Aminobenzophenone | 4-Chlorobenzaldehyde | Ammonium Acetate, Lactic Acid | 80 °C, Solvent-free | 2-(4-chlorophenyl)-4-phenylquinazoline | mjcce.org.mk |
| 2-Aminobenzophenones | Benzylic Amines | I₂, Oxidant | 90 °C, 12 h | 2,4-Disubstituted Quinazolines | mjcce.org.mk |
Routes from 2-Aminobenzophenones and Related Precursors
One of the most direct and widely used methods for the synthesis of 4-phenylquinazolines starts from 2-aminobenzophenones. mjcce.org.mkosi.lvgoogle.com For the target compound, the specific precursor required is 2-amino-5-methylbenzophenone. This ketone can undergo cyclization with a source of the N1-C2 fragment of the quinazoline ring.
A common method involves heating the 2-aminobenzophenone with urea (B33335) or formamide. google.comjove.com For instance, a one-pot synthesis of 2-chloro-4-phenylquinazoline (B1364208) involves the condensation of 2-aminobenzophenone with urea in decalin at 150 °C to first form the corresponding quinazolinone. google.com This intermediate is then chlorinated in the same pot. google.com To obtain this compound, one would start with 2-amino-5-methylbenzophenone and react it with formamide or ammonium formate (B1220265) under heating, which provides the final ring closure to the quinazoline. Another approach involves reacting 2-amino-5-methylbenzophenone oxime with an acylating agent, which can lead to the formation of a quinazoline N-oxide derivative that can be subsequently reduced. osi.lv
| Precursor | Reagents | Solvent | Conditions | Product | Ref |
| 2-Aminobenzophenone | Urea | Decalin | 150 °C, 2 h | 4-Phenylquinazolin-2-one | google.com |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, then cyclization | Ethyl Acetate / Methylene Chloride | RT, then heat | 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | google.com |
| 2-Aminobenzophenone | Urea, DMSO | Microwave | - | 4-Phenylquinazoline (B11897094) | jove.com |
Modern and Catalytic Approaches
Modern synthetic chemistry has introduced powerful catalytic methods that allow for the efficient and selective formation of C-C bonds, providing new routes to complex molecules like this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions for Phenyl and Other Substituents (e.g., Suzuki-Myaura Coupling)
The Suzuki-Miyaura coupling is a potent palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. mdpi.comlibretexts.org This method is exceptionally well-suited for introducing the 4-phenyl substituent onto a pre-existing 6-methylquinazoline (B1601839) core.
The synthetic strategy involves first preparing a 4-halo-6-methylquinazoline, typically 4-chloro-6-methylquinazoline (B1584192). This intermediate can be synthesized from the corresponding 6-methylquinazolin-4-one by treatment with a chlorinating agent like POCl₃ or SOCl₂. The subsequent Suzuki-Miyaura reaction couples the 4-chloro-6-methylquinazoline with phenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). mdpi.comresearchgate.net Microwave-assisted Suzuki-Miyaura reactions have proven highly effective, offering rapid and high-yielding syntheses of 4-arylquinazolines. mdpi.comjst.go.jp This approach is highly modular, allowing for the synthesis of a wide variety of 4-aryl derivatives by simply changing the boronic acid partner.
| Quinazoline Substrate | Coupling Partner | Catalyst | Base | Solvent/Conditions | Product | Ref |
| 4,7-Dichloro-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol, Microwave | 4-(4-Methoxyphenyl)-7-chloro-6-nitroquinazoline | mdpi.com |
| 6,8-Dibromo-2,4-dichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | - | Microwave | 2,4-Disubstituted-6,8-diphenylquinazoline | researchgate.net |
| 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | (3-chloro-4-fluorophenyl)boronic acid | - | - | - | 6-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)quinazoline | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the synthesis of quinazoline derivatives, this technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov
A common approach involves the reaction of 4-chloroquinazoline (B184009) with various amines in a solvent like 2-propanol. mdpi.com While classical methods require refluxing for as long as 12 hours, microwave irradiation can shorten the reaction time to a mere 20 minutes, demonstrating a remarkable increase in efficiency. mdpi.com The optimization of microwave power is crucial; for instance, increasing power from 40W to 60W or 80W can substantially improve product yields. mdpi.com
Solvent-free conditions have also been successfully employed. One such method utilizes solid-supported reagents, like Montmorillonite K-10 clay, under microwave irradiation, which can reduce reaction times to just 2-5 minutes. smolecule.com Another innovative, solvent-free approach involves the fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters on a graphite (B72142) support under microwave conditions, which proceeds without the need for any external organic or inorganic reagents. nih.gov These methods not only enhance reaction rates but also align with the principles of green chemistry by minimizing solvent waste. nih.govsmolecule.com
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Classical (Reflux in 2-propanol) | 12 hours | 37.3% | mdpi.com |
| Microwave (in 2-propanol) | 20 minutes | 96.5% - 98.8% | mdpi.com |
| Microwave (Solvent-free, K-10 clay) | 2-5 minutes | High | smolecule.com |
| Microwave (Solvent-free, graphite) | Short | High | nih.gov |
This table is generated based on data for analogous quinazoline syntheses.
Multicomponent Reactions (MCRs) for Diverse Quinazoline Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govjnanoworld.com This approach is particularly effective for building libraries of complex quinazoline derivatives.
One-pot, three-component reactions are frequently used. For example, the synthesis of quinazolinones can be achieved by reacting aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions, often facilitated by a catalyst such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H). orgchemres.orgresearchgate.net Another MCR strategy for synthesizing quinazolines involves the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate in the presence of a magnetic ionic liquid, which serves as a reusable catalyst. frontiersin.org
More complex structures, such as polycyclic quinazolinones, can be accessed through advanced MCRs like the Ugi four-component reaction (Ugi-4CR). nih.govacs.org These reactions offer a pathway to intricate molecular scaffolds in very few steps, which is a significant advantage over lengthy, sequential synthetic routes. nih.govacs.org
Table 2: Examples of Multicomponent Reactions for Quinazoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Aromatic aldehyde, Isatoic anhydride, Urea | SBA-Pr-SO3H, Solvent-free | Quinazolinones | orgchemres.orgresearchgate.net |
| Three-component | 2-Aminobenzophenone, Benzaldehyde, Ammonium acetate | Magnetic ionic liquid | Quinazolines | frontiersin.org |
| Four-component (Ugi-4CR) | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Two-step: Ugi reaction followed by Pd-catalyzed annulation | Polycyclic quinazolinones | nih.govacs.org |
This table illustrates general MCR strategies for the quinazoline scaffold.
Nanocatalysis and Green Chemistry Methodologies
The integration of nanocatalysis and green chemistry principles has led to the development of highly efficient and sustainable methods for quinazoline synthesis. Nanocatalysts are favored due to their high surface area, which exposes more active sites to reactants, enhancing reaction rates and selectivity. researchgate.net Furthermore, many nanocatalysts are recoverable and reusable, reducing waste and cost. researchgate.netresearchgate.net
A variety of nanocatalysts have been successfully employed. These include:
Metal Oxide Nanoparticles: Nano-In2O3 has been used as an efficient catalyst for the condensation reaction between isatoic anhydride, an amine, and an aldehyde. jnanoworld.com
Magnetic Nanoparticles: To simplify catalyst recovery, magnetic nanoparticles are often used as a core support. Examples include Fe3O4@Sap/Cu(II), where a copper(II) catalyst is immobilized on saponin-coated iron oxide nanoparticles, and Ba0.5Sr0.5Fe12O19@PU-SO3H, a superparamagnetic nanoparticle-supported sulfonic acid. frontiersin.orgresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet. researchgate.net
Mesoporous Silica Nanocomposites: A novel nanocomposite, SBA-15@ELA, was prepared by functionalizing mesoporous silica (SBA-15) with ellagic acid. This catalyst demonstrated excellent performance in the synthesis of 4-oxo-dihydroquinazolinones in ethanol, a green solvent, and could be reused for at least six consecutive runs without significant loss of activity. nih.gov
The use of environmentally benign solvents, such as water or deep eutectic solvents (e.g., a maltose-dimethylurea-ammonium chloride system), and green oxidants like molecular oxygen, further underscores the shift towards sustainable synthetic practices in quinazoline chemistry. smolecule.comfrontiersin.org
Regioselective Functionalization and Derivatization Strategies
Once the core quinazoline structure is synthesized, its further functionalization is key to creating diverse analogues. Regioselective reactions, which allow for the introduction of substituents at specific positions, are crucial for targeted drug design and development.
Introduction of Substituents at Positions C-2, C-4, and C-6
The reactivity of the quinazoline ring dictates the strategy for introducing new functional groups. The C-4 position is generally the most electrophilic and, therefore, the most reactive towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov In contrast, achieving regioselective substitution at the C-2 position is more challenging and often requires harsher conditions or the use of transition-metal catalysts. nih.govbeilstein-journals.org The C-6 position on the benzo part of the ring system is typically functionalized by starting with an appropriately substituted precursor, such as an aniline (B41778) derivative bearing the desired group.
Functionalization at C-4: In polyhalogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), SNAr reactions with nucleophiles like amines or thiols occur selectively at the C-4 position. nih.gov Palladium-catalyzed, copper(I)-mediated desulfitative cross-coupling is another effective method for arylating the C-4 position. nih.gov
Functionalization at C-2: Selective modification at C-2 often requires a multi-step approach. One strategy involves temporarily deactivating the C-4 position with a thioether group, performing a regioselective cross-coupling at C-2, and then functionalizing C-4. nih.gov Another innovative method utilizes the azide–tetrazole tautomeric equilibrium in 4-azido-2-sulfonylquinazolines to facilitate selective nucleophilic substitution at the C-2 position. nih.govbeilstein-journals.org
Functionalization at C-6: The introduction of a methyl group at the C-6 position, as in this compound, is typically achieved by using a starting material that already contains this substituent, for example, 2-amino-5-methylbenzophenone in a cyclization reaction. Further functionalization at this position is less common than at the C-2 and C-4 positions of the heterocyclic ring.
Table 3: Strategies for Regioselective Functionalization of the Quinazoline Ring
| Position | Reactivity | Method | Example | Reference |
|---|---|---|---|---|
| C-4 | Most Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Reaction of 2,4-dichloroquinazoline with anilines | nih.govgoogle.com |
| C-2 | Less Reactive | Palladium-Catalyzed Cross-Coupling | Suzuki or Sonogashira coupling on 2-chloroquinazolines | nih.govnih.gov |
| C-2 | Less Reactive | Sulfonyl Group Displacement via Azide-Tetrazole Equilibrium | Reaction of 4-azido-2-sulfonylquinazolines with amines | nih.govbeilstein-journals.org |
| C-6 | Pre-functionalized | Cyclization of Substituted Precursors | Using 2-amino-5-methylbenzyl alcohol in the initial synthesis |
This table summarizes common approaches for functionalizing the quinazoline scaffold.
Manipulation of Existing Functional Groups (e.g., Halogenation, Methoxylation)
The manipulation of existing functional groups on the quinazoline scaffold provides another layer of synthetic versatility. Halogen atoms, particularly chlorine at the C-2 and C-4 positions, are excellent leaving groups, making them ideal handles for introducing a wide array of substituents through cross-coupling or SNAr reactions. nih.govgoogle.com
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can be accomplished through various standard halogenation methods. These halogenated derivatives then serve as versatile intermediates. researchgate.netresearchgate.netrsc.org For example, 2,4,7-trichloroquinazoline (B1295576) is a key starting material for sequential, regioselective palladium-catalyzed cross-coupling reactions to build trifunctionalized quinazolines. nih.gov
Methoxylation: Methoxy (B1213986) groups are often introduced to modulate the electronic and steric properties of the molecule. This can be achieved by reacting a chloro-quinazoline derivative with sodium methoxide. google.com For instance, a displaceable chloro group at the C-4 or C-7 position can be replaced by a methoxy group. nih.govgoogle.com The synthetic utility of newly formed quinazoline derivatives is frequently explored through subsequent reactions like methoxylation to expand the chemical space of the compound library. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Pathways of 6 Methyl 4 Phenylquinazoline
Electrophilic Aromatic Substitution on the Quinazoline (B50416) and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. In the case of 6-methyl-4-phenylquinazoline, both the quinazoline and the phenyl rings can undergo EAS, though their reactivity is influenced by the existing substituents. The general mechanism involves the attack of an electrophile by the aromatic π-system, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com
The quinazoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, the benzene (B151609) portion of the quinazoline nucleus is more susceptible to substitution than the pyrimidine (B1678525) part. The expected order of reactivity for electrophilic substitution on the quinazoline ring itself is positions 8 > 6 > 5 > 7. nih.gov The methyl group at the C-6 position is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.com Conversely, the phenyl group at C-4 can also undergo electrophilic substitution, with the reaction outcome depending on the specific reaction conditions and the nature of the electrophile.
Nitration is a well-documented electrophilic substitution reaction for the quinazoline core, typically yielding the 6-nitro derivative when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov Halogenation can also be achieved using various reagents. For instance, the introduction of a chloro group at the 6-position can be accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) on pre-existing quinazoline structures. Similarly, bromination of 2,4-diamino-6-methylquinazoline (B167352) can be a step in the synthesis of more complex derivatives. researchgate.net
Nucleophilic Substitution Reactions and Their Applications
Nucleophilic substitution reactions are particularly important for modifying the quinazoline scaffold, especially when leaving groups such as halogens are present on the ring. nih.gov These reactions provide a versatile platform for introducing a wide range of functional groups.
Reactions at Halogenated Positions (e.g., C-6, C-2)
Halogen atoms at positions C-2 and C-6 of the quinazoline ring are susceptible to nucleophilic displacement. The chlorine atom at the C-2 position in compounds like 2-chloro-6-methyl-4-phenylquinazoline (B1348181) is readily substituted by various nucleophiles, including amines and thiols. This reactivity is crucial for the synthesis of diverse derivatives. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds at halogenated positions. nih.govmdpi.com These reactions have been successfully applied to 6-iodo- and 6-bromo-2-phenylquinazolines to introduce aryl, alkenyl, and alkynyl groups. beilstein-journals.org The amination of 4-chloroquinazolines with primary or secondary amines is a widely used method to synthesize 4-aminoquinazoline derivatives, which are of significant interest in medicinal chemistry. beilstein-journals.org
Table 1: Examples of Nucleophilic Substitution Reactions at Halogenated Positions
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 2-Chloro-6-methyl-4-phenylquinazoline | Amines, Thiols | 2-Amino/Thio-substituted quinazolines | |
| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol, PdCl₂(PPh₃)₂, CuI, NEt₃ | 6-Alkynylated quinazoline-4-amine | nih.gov |
| 6-Bromo-4-chloro-2-phenylquinazoline | Substituted anilines | 4-Anilino-6-bromo-2-phenylquinazoline | beilstein-journals.org |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methylanilines | 4-(N-Methylanilino)-6-iodo-2-phenylquinazoline | beilstein-journals.org |
Reactivity of Chloromethyl Groups
A chloromethyl group, particularly at the C-2 position, serves as a reactive handle for nucleophilic substitution. smolecule.comevitachem.com In compounds such as 2-(chloromethyl)-6-methyl-4-phenylquinazoline 3-oxide, the chlorine atom is readily displaced by a variety of nucleophiles. smolecule.com For instance, reaction with amines like methylamine (B109427) leads to the formation of aminomethyl derivatives. smolecule.com Similarly, thiols can react to form thioether derivatives. smolecule.com These reactions are fundamental in the synthesis of more complex molecules, including precursors to benzodiazepines. smolecule.combyu.edu The reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine (B145610) has also been specifically studied. acs.org
Oxidation Reactions of the Quinazoline Core and Substituents
The quinazoline ring system and its substituents can undergo various oxidation reactions. The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. For example, 6-methyl-2-phenylquinazoline (B55600) can be oxidized to the corresponding quinazoline oxide. The oxidation of 4-alkylsubstituted quinazolines with agents like monoperphthalic acid can yield a mixture of N-1 and N-3 oxides. semanticscholar.org
Substituents on the quinazoline ring can also be oxidized. A methyl group can be oxidized to a carboxylic acid, and an aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The sulfanyl (B85325) group in 2-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline can be oxidized to a sulfoxide (B87167) or a sulfone. evitachem.com
Table 2: Examples of Oxidation Reactions
| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |
| 6-Methyl-2-phenylquinazoline | Hydrogen peroxide or m-chloroperbenzoic acid | Quinazoline oxides | |
| 2-Chloro-6-methyl-4-phenylquinazoline | Hydrogen peroxide or m-chloroperbenzoic acid | Quinazoline N-oxides | |
| 6-Chloro-4-phenylquinazoline-2-carbaldehyde | Potassium permanganate (KMnO₄) | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
| 2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline | Hydrogen peroxide or sodium periodate | Corresponding sulfoxide or sulfone | evitachem.com |
Reduction Reactions and Dihydroquinazoline (B8668462) Formation
Reduction of the quinazoline ring system typically leads to the formation of dihydroquinazoline or tetrahydroquinazoline (B156257) derivatives. Anionic reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can add across the 3,4-double bond of the quinazoline ring to yield 3,4-dihydroquinazolines. nih.gov Grignard reagents and organolithium compounds also add across this double bond. nih.gov The reduction of 2-chloro-6-methyl-4-phenylquinazoline can produce dihydroquinazoline derivatives.
Substituents on the quinazoline ring can also be selectively reduced. For example, a nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. evitachem.com An aldehyde group can be reduced to a primary alcohol.
The formation of dihydroquinazolines is also a key step in certain synthetic routes. For instance, the reaction of o-amino-m-xylyl-p-toluidine can lead to the formation of 1,2,3,4-tetrahydro-6-methyl-3-p-tolylquinazoline. yok.gov.tr Several 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones have been synthesized and studied for their biological activities. nih.gov
Rearrangement and Cycloaddition Reactions
Quinazoline derivatives, particularly quinazoline 3-oxides, are known to undergo rearrangement and cycloaddition reactions, leading to the formation of more complex heterocyclic systems. A notable rearrangement is the conversion of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide into a 1,4-benzodiazepine (B1214927) 4-oxide derivative, which can occur upon reaction with primary amines. byu.edu Quinazoline 3-oxides can also undergo ring expansion to benzodiazepines in the presence of reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). semanticscholar.org
Quinazoline 3-oxides can act as 1,3-dipoles in cycloaddition reactions. semanticscholar.org They can react with dipolarophiles such as alkylidenecyclopropanes in a copper-catalyzed [3 + 2] cycloaddition to form polycyclic quinazoline derivatives. semanticscholar.org Furthermore, 1,2-disubstituted 1,2-dihydroquinazoline 3-oxides have been shown to react with dipolarophiles like N-methyl maleimide (B117702) and dimethyl acetylenedicarboxylate in [3 + 2] cycloaddition reactions. researchgate.net A multicomponent tandem cycloaddition involving ortho-substituted nitroarenes, aldehydes, and ammonium (B1175870) salts provides a route to 2,4-disubstituted quinazolines. acs.org
Structure Activity Relationship Sar Investigations of 6 Methyl 4 Phenylquinazoline Derivatives
Systematic Variation of Substituents on the Quinazoline (B50416) Scaffold
Effects of Modifications at the C-2 Position
The C-2 position of the quinazoline scaffold is a critical site for modification, with substitutions significantly influencing the compound's biological profile. Research has shown that introducing small, functional groups at this position can be essential for antimicrobial and anticancer activities.
SAR studies have revealed that the presence of methyl, amine, or thiol groups at the C-2 position can be crucial for the antimicrobial properties of quinazolinone derivatives. nih.gov In the context of anticancer activity, particularly as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a 2-mercapto-quinazolin-4-one was used as a hit compound for further modification. mdpi.com Attaching various N-substituted amides to the C-2 thiol linker led to a series of derivatives with varied inhibitory effects. mdpi.com
Furthermore, in the development of tubulin polymerization inhibitors, modifications on a 1-phenyl-1-(quinazolin-4-yl)ethanol scaffold highlighted the importance of the C-2 substituent. Several derivatives with substitutions at this position, including 2-methyl, 2-trichloromethyl, 2-chloro, 2-methoxy, 2-methylthio, and 2-(3-thienyl) groups, demonstrated more potent antiproliferative activity against the A549 lung cancer cell line than the parent compound. nih.gov The 2-chloro-substituted analog, in particular, exhibited a tenfold increase in potency, underscoring the significant impact of small, electronegative groups at this position. nih.gov
| Compound ID | C-2 Substituent | Activity (IC50, μM against A549) |
| 1a (Hit) | 4-anisyl | 0.1-0.3 |
| 14 | -CH3 | > 1a |
| 16 | -CCl3 | > 1a |
| 17 | -Cl | 0.027 |
| 19 | -OCH3 | > 1a |
| 24 | -SCH3 | > 1a |
| 31 | 3-thienyl | > 1a |
Data sourced from a study on 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents. nih.gov
Influence of the Phenyl Substituent at C-4
The 4-phenyl group, often in the form of a 4-anilino moiety, is a hallmark of many quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov This interaction is crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase. SAR studies consistently demonstrate that substitutions on this phenyl ring are pivotal for modulating potency and selectivity.
For instance, the introduction of a 4-hydroxy substitution on the C-6 phenyl ring of a quinazoline derivative resulted in higher antiproliferative activity than the reference drug afatinib (B358) in three out of four tested cancer cell lines. nih.gov The electronic nature of the substituents on the C-4 phenyl ring also plays a significant role. In one study on quinazolinone derivatives, phenyl rings substituted with electron-donating methoxy (B1213986) and methyl groups were found to be more active as antibacterial agents compared to those with other electron-donating or withdrawing groups. nih.gov
The synthesis of 1-phenyl-1-(quinazolin-4-yl)ethanols involved creating derivatives with various aromatic rings at the C-4 position to probe the SAR. nih.gov This highlights the active and ongoing exploration of this position to fine-tune the biological activity of the quinazoline core.
Impact of the Methyl Group at C-6 and Other Ring Substituents
The C-6 position of the quinazoline ring is a key site for modification to enhance biological activity and selectivity. The presence of a methyl group, as in the parent 6-methyl-4-phenylquinazoline, often serves as a foundational element for further optimization. SAR studies have shown that this position can accommodate a variety of substituents that can profoundly influence the molecule's therapeutic properties, particularly in the context of EGFR inhibition. nih.govnih.gov
Research indicates that the introduction of bulky or electron-rich groups at the C-6 and C-7 positions can be favorable for activity. nih.gov For example, attaching 2-substituted acetamido moieties or a 5-substituted furan-2-yl moiety at the C-6 position has led to compounds with potent antiproliferative activity. nih.gov The enhancement of inhibitory efficacy has been consistently observed with substitutions at positions 6 and 7 of the quinazoline core. ekb.eg
In a series of 2-(3-bromophenyl)-6-methylquinazolin-4(3H)-one derivatives, the 6-methyl group was a constant feature while other parts of the molecule were varied to assess their impact on CDK9 inhibition. mdpi.com This underscores the acceptance of the 6-methyl substituent as a beneficial component in the design of quinazoline-based inhibitors. Furthermore, modifications at the N-3 and C-6 positions with electronegative substituents have been predicted to foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. acs.org
| Modification at C-6 | Resulting Activity | Target/Cell Line |
| Arylidene-semicarbazone moiety | Higher antiproliferative activity than afatinib | HepG2, MCF, PC-3 |
| 5-substituted furan-2-yl moiety | Two-fold higher antiproliferative activity than gefitinib (B1684475) | A549 |
| Vorinostat-like segment | Higher affinity toward EGFR | A549, BT-474 |
| 2-substituted acetamido moieties | Potent antiproliferative activity | HepG2, MCF-7 |
Data compiled from SAR studies on 4-anilino-quinazoline derivatives. nih.gov
Exploration of Linkers and Hybrid Structures
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed with the quinazoline scaffold to develop novel therapeutic agents with potentially enhanced or multi-target activities. nih.govrsc.org This approach often involves the use of various linkers to connect the quinazoline core to another bioactive moiety.
Studies have explored linking the quinazoline core to other heterocyclic systems like triazole, oxadiazole, and benzimidazole. rsc.orgresearchgate.net For example, hybrids linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linker have been synthesized and evaluated for anticancer activity. rsc.org Similarly, triazole-linked 4-aminoquinazoline-based hybrids have been designed, with findings indicating that the nature of the linker and substituents are crucial for cytotoxic activity. rsc.org
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinazoline derivatives, this approach has been instrumental in understanding their interaction with various targets and in guiding the design of new, more potent inhibitors. nih.govnih.gov
A typical pharmacophore model for a quinazoline-based inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govworldscientific.com For instance, a four-point common pharmacophore hypothesis (CPH) developed for quinazoline derivatives as inducible nitric oxide synthase (iNOS) inhibitors consisted of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com
In the context of designing Polo-like kinase 1 (PLK1) inhibitors, structure-based pharmacophore modeling was combined with 3D-QSAR studies on a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. nih.gov The insights gained from these models help to rationalize the observed SAR and provide a clear roadmap for structural modifications. For example, the models can highlight regions where bulky groups are favored or where specific hydrogen bonding interactions are critical for affinity. These computational models serve as powerful filters in virtual screening campaigns to identify novel compounds with desired biological activities from large chemical databases. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been widely applied to quinazoline derivatives to predict their anticancer activity and to guide the design of new, more potent analogs. nih.govijper.org
Both 2D- and 3D-QSAR models have been developed for various series of quinazoline inhibitors. These models use calculated molecular descriptors—such as electronic, steric, topological, and hydrophobic parameters—to create a regression model that correlates these properties with observed biological activity (e.g., IC50 values). nih.govresearchgate.netfrontiersin.org
For example, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijper.org These models generated statistically significant results with high cross-validation correlation coefficients (q² of 0.757 for CoMFA) and conventional correlation coefficients (r² of 0.925 for CoMFA), indicating their reliability and predictive power. ijper.org
The outputs of these models, often visualized as contour maps, provide valuable insights into the SAR. ijper.orgfrontiersin.org
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are detrimental. frontiersin.org
Electrostatic Contour Maps: Blue contours highlight areas where positive charges enhance activity, and red contours indicate where negative charges are preferred. frontiersin.org
Hydrophobic Contour Maps: Orange contours show where hydrophobic groups are required, while cyan contours indicate areas where hydrophilic groups are favorable. frontiersin.org
These QSAR models, often used in conjunction with molecular docking, provide a robust platform for understanding the structural requirements for potent inhibitory activity and for the rational design of novel this compound derivatives as therapeutic agents. nih.govfrontiersin.org
Conformational Analysis and its Correlation with Biological Response
Research into the structure-activity relationships (SAR) of 4-anilinoquinazoline (B1210976) derivatives, a closely related class of compounds, has frequently utilized molecular modeling and docking studies to understand the optimal conformation for target binding. These computational studies often reveal that the quinazoline ring and the adjacent phenyl (or anilino) group must adopt a specific, low-energy conformation to achieve optimal interactions with amino acid residues in the target's binding pocket. This optimal binding conformation ensures favorable van der Waals, hydrophobic, and sometimes hydrogen bonding interactions, which are crucial for potent biological activity.
The conformation of these derivatives is influenced by the nature and position of substituents on both the quinazoline and the phenyl rings. Steric hindrance, for instance, caused by bulky substituents near the connecting bond, can restrict rotation and favor certain dihedral angles over others. This restriction can either lock the molecule in a bioactive conformation, thus enhancing its potency, or prevent it from adopting the necessary shape, leading to a decrease or loss of activity.
The relationship between the dihedral angle and the biological response can be systematically investigated through computational conformational searches and quantitative structure-activity relationship (QSAR) studies that include conformational descriptors. By calculating the lowest energy conformations for a series of derivatives and correlating their preferred dihedral angles with their measured biological activities (such as IC₅₀ values), a direct link between a specific conformational feature and potency can be established.
For example, a hypothetical series of this compound derivatives might exhibit a range of activities that correlate with the calculated dihedral angle between the two ring systems. The data could indicate that a non-planar arrangement is preferred for optimal activity against a particular target.
Below is an illustrative data table showcasing how conformational analysis can correlate with biological response in a series of hypothetical this compound derivatives.
| Compound ID | Phenyl Ring Substituent (R) | Calculated Dihedral Angle (°) | Biological Activity (IC₅₀, µM) |
| 1a | H | 45.2 | 1.5 |
| 1b | 2'-F | 55.8 | 0.8 |
| 1c | 4'-F | 46.1 | 1.2 |
| 1d | 2',6'-diF | 85.3 | 15.7 |
| 1e | 2'-CH₃ | 65.4 | 5.2 |
| 1f | 4'-OCH₃ | 44.5 | 1.9 |
In this representative dataset, the parent compound 1a shows moderate activity with a dihedral angle of 45.2°. The introduction of a small fluorine atom at the 2'-position (ortho position) in compound 1b could introduce a slight steric clash that favors a more twisted conformation (55.8°), which in this hypothetical case, results in a better fit in the binding pocket and thus improved activity. Conversely, placing two fluorine atoms at the 2'- and 6'-positions (compound 1d ) creates significant steric hindrance, forcing the phenyl ring into a nearly perpendicular orientation (85.3°). This conformation may be highly unfavorable for binding, leading to a dramatic loss of activity. This illustrates that a specific, optimal range of dihedral angles is likely necessary for potent biological action, and deviations from this range, whether too planar or too twisted, can be detrimental.
Ultimately, conformational analysis is an indispensable tool in the rational design of this compound derivatives. It provides crucial insights into the structural requirements for potent biological activity and guides the synthesis of new analogues with optimized three-dimensional shapes for enhanced target interaction.
Biological Activity and Mechanistic Elucidation of 6 Methyl 4 Phenylquinazoline Derivatives Non Clinical Focus
Investigation of Antitumor Activities in Preclinical Cellular Models
Derivatives of the 6-methyl-4-phenylquinazoline core structure have been the subject of numerous preclinical investigations to determine their potential as anticancer agents. These studies have unveiled several mechanisms through which these compounds exert their cytotoxic effects, primarily centered around the inhibition of key cellular enzymes and the induction of programmed cell death.
Inhibition of Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Aurora Kinases, CDK9/2)
A significant focus of research into the antitumor properties of quinazoline (B50416) derivatives has been their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2):
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR and HER2 kinases. nih.gov Numerous studies have demonstrated that modifications at the 6-position of the quinazoline ring can significantly influence inhibitory potency and selectivity.
A series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity. Several of these compounds exhibited potent enzymatic inhibition, with IC50 values in the nanomolar range. For instance, one derivative, Compound 7i, displayed an EGFR inhibitory IC50 of 17.32 nM. frontiersin.org Another study on 6-salicyl-4-anilinoquinazoline derivatives identified compounds with potent dual inhibitory activity against both EGFR and HER2. Compound 21 from this series showed IC50 values of 0.12 µM and 0.096 µM against EGFR and HER2, respectively. nih.gov
Furthermore, isoquinoline-tethered quinazoline derivatives have been explored for their potential to selectively inhibit HER2 over EGFR. While specific 6-methyl derivatives were not the primary focus, this research highlights the tunability of the quinazoline scaffold for achieving kinase selectivity. nih.gov
| Compound Series | Target Kinase | IC50 (nM) |
|---|---|---|
| 6-Arylureido-4-anilinoquinazolines | EGFR | 11.66 - 867.1 |
| 6-Salicyl-4-anilinoquinazolines | EGFR | 120 |
| 6-Salicyl-4-anilinoquinazolines | HER2 | 96 |
Aurora Kinases and CDK9/2:
While extensive research has been conducted on various kinase inhibitors, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs), specific data detailing the inhibitory activity of this compound derivatives against Aurora kinases and CDK9/2 are not extensively available in the public domain. However, the broader class of quinazoline-based compounds has been investigated as multi-kinase inhibitors, with some showing activity against Aurora kinases. researchgate.net For example, a quinazoline-based multi-kinase inhibitor, BPR1K871, demonstrated potent inhibition of both FLT3 and Aurora Kinase A (AURKA) with IC50 values of 19 nM and 22 nM, respectively. researchgate.net Similarly, various heterocyclic compounds have been developed as potent CDK9 inhibitors, although specific examples of this compound derivatives are not prominently featured. nih.gov
G-quadruplex Stabilization and Telomerase Inhibition
G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found at the ends of telomeres. Stabilization of these structures can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length and implicated in cellular immortalization, a hallmark of cancer.
Research into quinazoline derivatives has shown their potential as G-quadruplex ligands. A study on N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) compounds, which are modified quinazoline derivatives, demonstrated their ability to bind to and stabilize telomeric G-quadruplex DNA. nih.gov The introduction of an additional phenyl group in these derivatives was found to enhance their binding affinity and selectivity for the telomeric G-quadruplex. nih.gov While this study did not specifically focus on 6-methyl substituted analogs, it provides a strong rationale for investigating such derivatives for G-quadruplex stabilizing and telomerase inhibitory activity. The stabilization of G-quadruplex DNA by small molecules is a promising strategy for anticancer drug development. researchgate.netnih.gov
Induction of Apoptosis and Modulation of Cellular Signaling Pathways
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that phenylquinazoline derivatives can trigger apoptosis in cancer cells through various signaling pathways.
One study revealed that novel synthetic phenylquinazoline derivatives, SMS-IV-20 and SMS-IV-40, induce apoptosis by targeting the pro-survival members of the BCL-2 family. Western blot analysis showed that these compounds led to the downregulation of BCL-2 and/or BCL-xL, promoting the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic pathway. nih.gov
Another study on a new phenyl chlormethine-quinazoline derivative, compound II, demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells by mediating the Sirt1/caspase 3 signaling pathway. frontiersin.org The involvement of caspases, which are the executioners of apoptosis, is a common theme. Research on other quinazoline derivatives has also highlighted the induction of apoptosis through a caspase-dependent intrinsic pathway, characterized by the reduction of pro-caspases-3 and 9, an altered Bax/Bcl-2 ratio, and cleavage of poly (ADP-ribose) polymerase (PARP). jofamericanscience.org The induction of apoptosis is a complex process involving various signaling pathways, and quinazoline derivatives have been shown to modulate these pathways to promote cancer cell death. mdpi.com
Targeting of ABC Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins that can efflux a wide range of substrates from cells, including chemotherapeutic drugs. Overexpression of certain ABC transporters is a major mechanism of multidrug resistance (MDR) in cancer. Therefore, inhibitors of these transporters are of great interest as potential agents to reverse MDR.
While the investigation of quinazoline derivatives as ABC transporter inhibitors is an active area of research, specific preclinical data on this compound derivatives targeting ABC transporters are limited in publicly available literature. nih.gov However, the broader quinazoline scaffold has been incorporated into molecules designed to inhibit ABC transporters such as ABCG2 (BCRP). mdpi.com Computational and experimental screening methods are being employed to identify novel ABC transporter inhibitors, and it is plausible that derivatives of this compound could be explored for this activity. nih.gov
Antimicrobial Activity Studies
In addition to their antitumor potential, quinazoline derivatives have been investigated for their antimicrobial properties.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)
Studies on substituted 4(3H)-quinazolinones have demonstrated their activity against a range of bacteria. For instance, a study on new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues revealed that some compounds were particularly active against the Gram-positive bacterium Staphylococcus aureus. nih.gov Specifically, compounds 1 , 9 , and 14 showed minimum inhibitory concentrations (MICs) of 16, 32, and 32 µg/mL, respectively, against S. aureus ATCC 29213. nih.gov
The antibacterial activity of quinazolinone derivatives has also been observed against other Gram-positive and Gram-negative bacteria. mediresonline.org Some derivatives have shown efficacy against strains like Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Furthermore, certain quinazoline derivatives have been found to act as chemosensitizers, enhancing the activity of antibiotics against resistant Gram-negative bacteria such as Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. This suggests a potential role for these compounds in combating antibiotic resistance.
| Compound Series | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-methyl-3-phenyl-4(3H)-quinazolinone analogues | Staphylococcus aureus ATCC 29213 | 16 - 32 |
Antifungal Activity Assessment
Quinazolinone derivatives have demonstrated notable antifungal properties against a variety of plant pathogenic fungi. researchgate.net A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized and evaluated for their in vitro antifungal activities and inhibition against chitin synthase (CHS). Several of these compounds exhibited potent inhibitory activity against CHS, with compound 5c showing the highest potency with a half-inhibition concentration (IC50) of 0.08 mmol/L, which was more potent than the positive control, polyoxin B (IC50 of 0.18 mmol/L). Many of these derivatives also displayed moderate to excellent antifungal activities against various fungal strains. For instance, compounds 5g and 5k were eight times more potent than fluconazole against Candida albicans. Against Aspergillus flavus, compounds 5g , 5l , and 5o were sixteen times more potent than fluconazole. The minimum inhibition concentration (MIC) values of compounds 5c , 5d , 5e , and 5l against Cryptococcus neoformans were comparable to those of fluconazole and polyoxin B. A positive correlation was observed between the antifungal activities of these compounds and their IC50 values against CHS, suggesting that their antifungal mechanism is related to the inhibition of chitin synthesis. bohrium.com
In another study, novel quinazolinone derivatives were synthesized and tested for their in vitro antifungal activity against six plant pathogenic fungi. Compound 7a showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC50 values of 12.727 and 12.413 mg/L, respectively, which were better than the commercial fungicide chlorothalonil. researchgate.net Furthermore, a series of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity. Compound 3b from this series exhibited a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, yeast (Candida albicans), and filamentous fungus (Aspergillus niger), with MIC values of 75 μg/mL and 625 μg/mL against C. albicans and A. niger, respectively. jocpr.com
Table 1: Antifungal Activity of Selected Quinazoline Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 5c | Cryptococcus neoformans | Comparable to Fluconazole and Polyoxin B (MIC) | bohrium.com |
| 5g, 5k | Candida albicans | 8-fold stronger than Fluconazole | bohrium.com |
| 5g, 5l, 5o | Aspergillus flavus | 16-fold stronger than Fluconazole | bohrium.com |
| 7a | Fusarium graminearum | EC50 = 12.727 mg/L | researchgate.net |
| 7a | Rhizoctonia solani | EC50 = 12.413 mg/L | researchgate.net |
| 3b | Candida albicans | MIC = 75 µg/mL | jocpr.com |
| 3b | Aspergillus niger | MIC = 625 µg/mL | jocpr.com |
Antimycobacterial Evaluation
Several studies have highlighted the potential of quinazoline derivatives as antimycobacterial agents. nih.govnih.govnottingham.ac.uk A series of quinazolinone-triazole hybrids were synthesized and evaluated for their in vitro anti-tubercular activity. Eight of these hybrids displayed promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 μg/mL. Compound 3if was the most potent, with an MIC of 0.78 μg/mL, which is better than the first-line anti-TB drug Ethambutol and comparable to Rifampicin. acs.org
In another study, most of the synthesized 4-(S-alkylthio)quinazoline derivatives exhibited antimycobacterial activity against various strains of Mycobacterium. Specifically, 4-(S-butylthio)quinazoline (3c ) was found to be more active than isoniazid against atypical strains of mycobacteria. nih.govresearchgate.net Furthermore, quinazolinone-based compounds have been identified as potent agents against multidrug-resistant Mycobacterium tuberculosis, with some derivatives showing MICs as low as 6.25 μg/mL. nih.gov
Investigation of Biofilm Inhibition
Biofilm formation is a significant mechanism of antibiotic resistance in bacteria. rsc.org Quinazoline derivatives have been investigated for their ability to inhibit biofilm formation. A study on 2-aminoquinazoline (2-AQ) derivatives identified compounds with biofilm inhibition activity against Mycobacterium smegmatis. rsc.org Another study synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives and tested their biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents (5h, 5j & 5k ) efficiently inhibited biofilm formation in MRSA with IC50 values of 20.7-22.4 μM. nih.gov
Furthermore, certain quinazolin-4-one derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). Compounds 19 and 20 demonstrated IC50 values of 3.55 and 6.86 µM, respectively. These compounds were also found to curtail the production of exopolysaccharides, a major component of the biofilm matrix, and impede the twitching motility of Pseudomonas cells. nih.govresearchgate.net
Anti-inflammatory Properties in In Vitro Cellular Assays
Quinazoline derivatives have been widely recognized for their anti-inflammatory potential. nih.govmdpi.comnih.gov A series of 16 quinazoline derivatives bearing ibuprofen and an amino acid were designed and synthesized as potential dual inhibitors of epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and cyclooxygenase-2 (COX-2). Derivative 6 was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov
In another study, a library of 80 pyrazolo[1,5-a]quinazoline compounds were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.com Furthermore, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-activated mouse macrophages. rsc.org
Neuromodulatory and Central Nervous System Target Interactions (In Vitro)
The quinazoline scaffold has been a focus in the development of agents targeting the central nervous system. nih.govresearchgate.net
The 4-phenylquinazoline (B11897094) scaffold has been utilized to develop high-affinity fluorescent probes for the translocator protein (TSPO). Computational studies and binding assays have confirmed that quinazoline derivatives can bind to TSPO with low nanomolar or even subnanomolar affinity. acs.orgnih.gov Tricyclic compounds based on a quinazoline scaffold have been developed that bind to the 18 kDa TSPO and have shown protective effects in cell culture models of glutamate-induced cell death. These compounds were also found to induce neuronal differentiation. nih.gov
Quinazoline derivatives have been investigated as potential multi-target agents for Alzheimer's disease (AD). mdpi.comnih.govdrugbank.com A series of quinazoline derivatives were designed and evaluated as multitargeted ligands against human cholinesterase (hChE) and human β-secretase (hBACE-1), showing moderate to good inhibitory effects. Compound AV-2 from this series demonstrated balanced and significant inhibition against both targets. nih.gov This compound also prevented both AChE- and self-induced β-amyloid (Aβ) aggregation. nih.gov
Another study developed quinazolinone-based derivatives as multifunctional anti-AD drugs with both cholinesterase inhibitory and anti-inflammatory properties. Compounds 6f , 6h , and 7b showed promising anti-acetylcholinesterase activity. nih.gov The versatility of the quinazoline scaffold allows for the design of agents that can modulate key pathological processes in AD, including cholinergic deficits and β-amyloid aggregation. mdpi.com
Table 2: Neuromodulatory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target | Activity | Reference |
|---|---|---|---|
| 4-Phenylquinazoline derivatives | Translocator Protein (TSPO) | Low nanomolar/subnanomolar binding affinity | acs.orgnih.gov |
| Tricyclic quinazoline compounds | Translocator Protein (TSPO) | Binding and neuroprotective effects | nih.gov |
| AV-2 | Human Cholinesterase (hChE) and β-secretase (hBACE-1) | Balanced and significant inhibition | nih.gov |
| AV-2 | β-Amyloid (Aβ) Aggregation | Inhibition of AChE- and self-induced aggregation | nih.gov |
| 6f, 6h, 7b | Acetylcholinesterase | Promising inhibitory activity | nih.gov |
Other Biological Targets and Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Topoisomerase-I)
While a significant body of research on this compound derivatives has focused on their activity against various kinases, scientific investigations have also explored their inhibitory potential against other crucial enzymatic targets, notably Dihydrofolate Reductase (DHFR) and Topoisomerase-I. These enzymes play vital roles in cellular proliferation and survival, making them attractive targets for therapeutic intervention, particularly in oncology. This section delves into the non-clinical research findings elucidating the engagement of this compound analogs with these alternative biological targets.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA replication and cell division. Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, a mechanism exploited by several established anticancer and antimicrobial drugs.
The quinazoline scaffold is a well-recognized pharmacophore in the design of DHFR inhibitors. While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, studies on closely related 4(3H)-quinazolinone and 2,3,6-substituted quinazolin-4(3H)-one analogs provide valuable insights into the potential of this chemical class.
For instance, a series of novel 4(3H)-quinazolinone analogs were designed and synthesized to mimic the structural features of methotrexate, a potent DHFR inhibitor. Several of these compounds demonstrated significant inhibitory activity against mammalian DHFR in vitro. Notably, compounds with specific substitutions exhibited IC50 values in the low micromolar range, underscoring the amenability of the quinazolinone core for effective interaction with the DHFR active site. One study highlighted that among a series of synthesized compounds, compounds 28 , 30 , and 31 were the most active DHFR inhibitors with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively nih.gov.
Furthermore, research on 2,3,6-substituted quinazolin-4(3H)-ones has identified compounds with potent DHFR inhibitory activity. These studies contribute to the understanding of the structure-activity relationships (SAR) for this class of inhibitors, where substitutions at the 2, 3, and 6 positions of the quinazolinone nucleus were found to significantly influence DHFR inhibition mdpi.com. One such study discovered compounds that were highly active inhibitors of DHFR, with one derivative showing an IC50 value of 0.02 µM against bovine liver DHFR mdpi.com.
These findings collectively suggest that the this compound scaffold possesses a foundational structure conducive to DHFR inhibition. The presence of the methyl group at the 6-position and the phenyl group at the 4-position are likely to influence the binding affinity and selectivity towards the enzyme. However, specific enzymatic screening data for this compound against DHFR is required to definitively characterize its inhibitory profile.
Topoisomerase-I (Topo-I) Inhibition
Topoisomerase-I is a nuclear enzyme that plays a critical role in resolving topological stress in DNA that arises during replication, transcription, and recombination. It does so by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. Inhibition of Topoisomerase-I leads to the accumulation of these single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.
The potential of quinazoline derivatives as Topoisomerase-I inhibitors has been an area of active investigation. While direct studies on this compound are limited, research on analogous 4-amino-2-phenylquinazolines provides compelling evidence for the activity of the 4-phenylquinazoline core against this enzyme.
In one study, a series of 4-amino-2-phenylquinazolines were designed as bioisosteres of known Topoisomerase-I inhibitors. These compounds were evaluated for their ability to inhibit the enzyme, and several derivatives demonstrated potent activity. A standout compound from this series, 4-cyclohexylamino-2-phenylquinazoline (7h ), exhibited strong Topoisomerase-I inhibitory activity nih.gov. The study noted a good correlation between the cytotoxic effects of these analogs and their Topoisomerase-I inhibitory activities, suggesting that Topoisomerase-I is a primary target for this class of compounds nih.gov. The planarity of the 2-phenylquinazoline ring system was suggested to be important for its DNA intercalating ability within the DNA-Topoisomerase I complex nih.gov.
These findings indicate that the 4-phenylquinazoline scaffold is a promising framework for the development of novel Topoisomerase-I inhibitors. The substitution pattern on the quinazoline ring and at the 4-position amino group are critical determinants of inhibitory potency. Although specific data for this compound is not available, the established activity of its close analogs warrants further investigation into its potential as a Topoisomerase-I inhibitor.
Computational Chemistry and Molecular Modeling for 6 Methyl 4 Phenylquinazoline Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This technique is widely employed to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 6-methyl-4-phenylquinazoline, within the active site of a target protein.
The analysis of docking poses reveals the specific interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in silico studies on 6-methylquinazolin-4(3H)-one derivatives targeting the bromodomain-containing protein 9 (BRD9), a key epigenetic reader, identified multiple potential binding modes. cnr.itresearchgate.net Preliminary computational analyses showed that the 6-methylquinazolin-4(3H)-one core could adopt orientations compatible with the binding requirements for BRD9. cnr.it
These docking experiments highlighted distinct binding modes where different parts of the quinazolinone scaffold could mimic the acetyl-lysine group recognized by the bromodomain. researchgate.net By analyzing these poses, researchers can identify "hotspots"—key amino acid residues in the binding pocket that are crucial for ligand recognition and affinity. This information is vital for the rational design of new derivatives, allowing for the strategic placement of functional groups to enhance interactions with these hotspots and improve potency and selectivity. researchgate.netresearchgate.net For example, based on the identified binding modes, the 2 and 8 positions of the 6-methylquinazolin-4(3H)-one core were selected for functionalization to design optimized derivatives. cnr.itresearchgate.net
A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). lums.ac.ir These scores allow for the virtual screening and ranking of large compound libraries, prioritizing those with the most favorable predicted affinities for synthesis and biological evaluation. cnr.it
In a study involving N,2-diphenylquinazolin-4-amine derivatives designed as potential DNA gyrase inhibitors, molecular docking was used to calculate the binding energies for a series of synthesized compounds. lums.ac.ir The results, summarized in the table below, show a range of predicted affinities, which can be correlated with experimental antimicrobial activity. For example, the derivative with a 4-nitrophenyl group (Compound 3c) exhibited the highest predicted binding energy. lums.ac.ir Similarly, docking studies of 6-bromo-quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) calculated binding energies to predict their potential as anticancer agents. nih.gov
| Compound | Substituent at N-phenyl ring | Predicted Binding Energy (kcal/mol) vs. DNA Gyrase |
|---|---|---|
| 3a | 4-CH3 | -5.63 |
| 3b | 3-NO2 | -5.92 |
| 3c | 4-NO2 | -6.13 |
| 3d | 4-Cl | -5.74 |
| 3e | 4-Br | -5.85 |
| 3f | 4-F | -5.46 |
| 3g | 3,4-di-Cl | -3.05 |
Data sourced from a study on N,2-diphenylquinazolin-4-amine derivatives targeting E. coli DNA gyrase B. lums.ac.ir
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of molecules. physchemres.orgresearchgate.net These methods provide a deeper understanding of molecular stability, reactivity, and the nature of chemical bonds, which are not accessible through classical molecular mechanics methods like docking.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. taylorandfrancis.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. physchemres.org
For quinazoline (B50416) derivatives, DFT calculations have been used to determine these FMO properties. physchemres.org A smaller energy gap generally implies higher reactivity. physchemres.org These calculations help in understanding how different substituents on the quinazoline ring affect the molecule's electronic properties and, consequently, its biological activity. Several other quantum chemical descriptors can be derived from HOMO and LUMO energies, including ionization potential, electron affinity, chemical hardness, and electrophilicity, which further characterize the reactivity profile of the derivatives. researchgate.netresearchgate.net
| Quinazoline Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| APQ | -6.421 | -1.403 | 5.018 |
| AAQ | -6.473 | -1.463 | 5.010 |
| AYQ | -6.516 | -1.517 | 4.999 |
Data from a DFT study on quinazoline derivatives as corrosion inhibitors. APQ, AAQ, and AYQ are different 3-allyl-2-(alkylthio)quinazolin-4(3H)-one derivatives. physchemres.org
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
MEP analysis of quinazoline derivatives can identify the most reactive sites for intermolecular interactions, such as hydrogen bonding with a protein target. For example, the nitrogen atoms of the quinazoline ring and oxygen atoms of carbonyl groups are often highlighted as regions of negative potential, making them key hydrogen bond acceptors. This information complements molecular docking studies by providing a rationale for the observed binding modes and guiding the design of new molecules with improved interaction profiles.
Molecular Dynamics Simulations of Compound-Biomolecular Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are crucial for assessing the stability of a docked ligand within the binding site and understanding the conformational changes that may occur in both the ligand and the protein upon binding. nih.govyoutube.com
An MD simulation begins with the docked complex, which is then solvated in a water box with ions to mimic physiological conditions. nih.gov The system's trajectory is then calculated over a period, typically nanoseconds, by solving Newton's equations of motion for all atoms. youtube.com
Analysis of the MD trajectory provides valuable insights into the stability and dynamics of the complex. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time relative to a reference structure. A stable, low RMSD value throughout the simulation indicates that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein. It can reveal which parts of the protein are most affected by ligand binding. nih.gov For instance, studies on EGFR kinase complexed with quinazoline derivatives have shown that residues in the active site exhibit low RMSF values, indicating stability upon ligand binding. nih.gov
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable and high-affinity interaction. nih.gov
These dynamic analyses provide a more realistic and rigorous assessment of a ligand's binding potential than static docking alone, helping to refine lead compounds and better predict their biological behavior.
De Novo Design Approaches for Novel Bioactive Derivatives
De novo design is a computational strategy that aims to construct novel molecular structures from the ground up, tailored to fit the structural and chemical features of a specific biological target's binding site. This approach is particularly valuable for exploring new chemical space and generating innovative scaffolds that are not present in existing compound libraries. For this compound derivatives, de novo design can be employed to build upon the core structure, adding functional groups or fragments that are predicted to form optimal interactions with a target receptor, such as a protein kinase or enzyme active site.
The process typically begins with the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. The binding pocket is then analyzed to identify key interaction sites, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions can occur. Using specialized software, algorithms can then either place small molecular fragments (fragment-based design) into the active site and link them together or "grow" a molecule atom by atom within the binding pocket's constraints.
A key advantage of this method is its potential to create highly original molecules with strong binding affinities and desired pharmacological properties. For instance, in the development of inhibitors for bromodomain-containing protein 9 (BRD9), a de novo approach could be conceptualized starting with the 6-methylquinazoline (B1601839) core. researchgate.net Computational tools could then explore various substituents at the 2- and 8-positions to maximize interactions within the BRD9 bromodomain. researchgate.net This strategy allows for the systematic exploration of chemical modifications to enhance potency and selectivity.
| Design Strategy | Computational Method | Target Application Example | Potential Outcome |
| Fragment-Based Growing | Algorithmically add and score fragments starting from the quinazoline core. | Kinase Inhibitors (e.g., EGFR, JAK2) | Novel derivatives with unique side chains occupying specific sub-pockets of the ATP-binding site. |
| Structure-Based Scaffolding | Generate new core structures that mimic the key interactions of the this compound scaffold. | Various Receptors | Identification of entirely new heterocyclic systems (bioisosteres) with improved properties. |
| Ligand-Based Pharmacophore Modeling | Use the known structure of an active this compound derivative to build a 3D pharmacophore model. | Any target with a known active ligand. | Design of diverse molecules that share the essential features for biological activity. |
Virtual Screening and Lead Optimization Strategies
Virtual screening and lead optimization are critical subsequent steps in computational drug design. They involve the use of computer models to screen large databases of virtual compounds and to refine the properties of promising "hits" to convert them into viable drug candidates.
Virtual Screening
Virtual screening is a high-throughput computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, this process would involve screening databases against a specific protein target. One common method is structure-based virtual screening, which utilizes molecular docking. In this process, each molecule in a virtual library is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing the compounds to be ranked.
For example, in a study targeting the Janus kinase 2 (JAK2), a virtual screening campaign was successfully used to identify novel quinazoline-based inhibitors. nih.gov A similar strategy could be applied to find this compound derivatives, where the quinazoline core would be docked into the hydrophobic region of the JAK2 active site, forming interactions with key residues like Leu855, Leu932, and Gly935. nih.gov
Lead Optimization
Once initial hits are identified, lead optimization aims to enhance their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This is an iterative process involving computational analysis and chemical synthesis. biosolveit.de
Molecular Docking and SAR Analysis: Molecular docking is crucial for understanding the binding mode of a lead compound. ukaazpublications.comlums.ac.ir By visualizing how a this compound derivative fits into a target's active site, researchers can make rational modifications. For instance, docking studies on quinazoline derivatives as epidermal growth factor receptor (EGFR) inhibitors have shown that the quinazoline nucleus often forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase domain. nih.govnih.gov Computational models can predict how adding or modifying substituents on the phenyl ring or the methyl group at the 6-position might improve hydrophobic or electronic interactions, guiding the synthesis of more potent analogs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the molecular interactions. nih.gov For a promising this compound derivative, an MD simulation can assess the stability of its binding pose predicted by docking. nih.gov Fluctuations in the ligand's position can reveal key stable interactions or highlight areas where the binding could be improved. For example, MD simulations of quinazolinone derivatives complexed with EGFR have been used to confirm the stability of the complex, showing minimal structural changes over the simulation time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds. This allows for the prioritization of analogs that are most likely to have improved potency, saving time and resources in the synthesis phase. nih.gov
The table below summarizes docking results for a hypothetical series of this compound derivatives against a protein kinase target, illustrating how computational data is used in lead optimization.
| Compound ID | Modification on Phenyl Ring | Docking Score (kcal/mol) | Key Predicted Interactions |
| Lead-01 | None | -8.5 | H-bond with Met793, Hydrophobic interaction with Leu718 |
| Opt-01 | 4-Fluoro | -8.9 | Additional halogen bond with Lys745 |
| Opt-02 | 3-Chloro | -9.2 | Enhanced hydrophobic interactions in side pocket |
| Opt-03 | 4-Methoxy | -7.8 | Steric clash with gatekeeper residue Thr790 |
| Opt-04 | 3-Amino | -9.5 | Additional H-bond with Asp855 |
This iterative cycle of design, computational prediction, and experimental validation is central to modern drug discovery and is actively applied to scaffolds like this compound to develop novel and effective therapeutic agents. nih.govnih.gov
Future Perspectives and Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The future of synthesizing 6-methyl-4-phenylquinazoline and related derivatives lies in the adoption of green and sustainable chemistry principles. bohrium.com Traditional synthetic routes often involve volatile organic solvents, harsh reaction conditions, or catalysts that are harmful to the environment. tandfonline.com Modern approaches are shifting towards more eco-friendly and efficient methods.
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid heating and can significantly reduce reaction times, leading to energy savings. bohrium.comtandfonline.comresearchgate.net
Use of Green Solvents: Deep eutectic solvents (DES) and ionic liquids are being explored as greener alternatives to conventional organic solvents. bohrium.comtandfonline.com
Catalyst Innovation: The development and use of heterogeneous nano-catalysts, which can be easily separated and recycled, are gaining traction. bohrium.comnih.gov For instance, a magnetic modified graphene oxide supported with copper has been used as a recyclable nano-catalyst for quinazoline (B50416) synthesis. nih.gov
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the final product, improve atom economy and reduce waste. mdpi.com
These greener methodologies not only minimize the environmental impact but also often lead to higher yields and purity of the final compounds. mdpi.com
Exploration of Novel and Underexplored Biological Targets for Quinazoline Derivatives
While quinazoline derivatives are well-known for their activity against targets like the epidermal growth factor receptor (EGFR), future research will focus on identifying and validating novel biological targets. mdpi.comnih.govresearchgate.net This expansion will broaden the therapeutic applications of compounds like this compound.
Some promising, yet underexplored, targets for quinazoline derivatives include:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Signaling Pathways | Wnt/β-catenin signaling pathway nih.gov | Colorectal Cancer |
| Enzymes | Dihydrofolate reductase (DHFR) nih.govnih.gov, Topoisomerase II nih.govnih.gov, Alpha-glucosidase wisdomlib.org | Cancer, Infectious Diseases, Diabetes |
| Receptors | Translocator Protein (TSPO) acs.orgnih.gov | Neuroinflammation, Cancer |
| Other Proteins | Tubulin nih.gov | Cancer |
Researchers have identified quinazoline compounds that can inhibit the Wnt/β-catenin pathway in colorectal cancer cells, acting on downstream elements of the pathway. nih.gov This suggests a therapeutic potential beyond the typical kinase inhibition.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process for quinazoline derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify novel drug candidates and predict their biological activities, significantly accelerating the research and development timeline. nih.govnih.gov
Applications of AI and ML in this context include:
De Novo Drug Design: AI models can generate novel molecular structures, including new quinazoline derivatives, with desired pharmacological properties. nih.govslideshare.netspringernature.com
High-Throughput Virtual Screening: ML algorithms can screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of new compounds based on their chemical structure. slideshare.net
ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential issues early in the discovery process. springernature.com
By integrating AI and ML, researchers can more efficiently design and optimize quinazoline derivatives with improved efficacy and safety profiles.
Expansion of Mechanistic Studies at the Molecular and Cellular Level
A deeper understanding of how quinazoline derivatives exert their biological effects at the molecular and cellular levels is crucial for their further development. Future research will focus on detailed mechanistic studies to elucidate their precise modes of action.
For example, studies on one 2,4-disubstituted quinazoline derivative revealed a multi-functional anticancer effect. nih.gov This compound was found to down-regulate c-myc by stabilizing the c-myc promoter G-quadruplex, which in turn led to a decrease in ribosomal RNA synthesis and ultimately, cancer cell apoptosis. nih.gov
Future mechanistic studies on compounds like this compound will likely involve a variety of techniques, including:
Cloning and protein expression
Electrophoretic mobility shift assays (EMSA)
Circular dichroism (CD) spectroscopy
Isothermal titration calorimetry (ITC)
Chromatin immunoprecipitation (ChIP)
Western blotting
These studies will provide a solid foundation for the rational design of more potent and selective quinazoline-based drugs. nih.gov
Application of this compound as a Scaffold for Chemical Biology Probes
The this compound scaffold is not only a promising therapeutic agent but also a valuable tool for chemical biology. Its structural features make it an excellent starting point for the development of chemical probes to study biological processes. nih.govrsc.org
A key application is the development of fluorescent probes. By attaching a fluorescent dye to the quinazoline scaffold, researchers can create molecules that bind to a specific biological target and allow for its visualization within cells. For instance, the 4-phenylquinazoline (B11897094) scaffold has been successfully used to develop high-affinity fluorescent probes for the Translocator Protein (TSPO), enabling the specific labeling of this protein at the mitochondrial level. unipi.it
These chemical probes are invaluable for:
Target validation
Studying drug-target engagement
Understanding the cellular localization and function of proteins
Design of Multi-Targeting Quinazoline Hybrid Molecules
The traditional "one drug, one target" approach is often insufficient for treating complex diseases like cancer. rsc.org A more recent strategy is the design of multi-targeting or hybrid molecules that can interact with multiple biological targets simultaneously. nih.govrsc.org The quinazoline scaffold is well-suited for this molecular hybridization approach. nih.govrsc.orgfrontiersin.org
By combining the quinazoline core with other pharmacologically active moieties, researchers can create hybrid compounds with enhanced efficacy and the potential to overcome drug resistance. nih.govrsc.org
Examples of Quinazoline Hybrids:
| Hybrid Combination | Biological Targets | Potential Therapeutic Benefit |
| Quinazoline-1,2,3-triazole | EGFR, VEGFR-2, Topo II | Multi-target anticancer activity nih.gov |
| Quinazolinone-indolin-2-one | Not specified | Antiproliferative activity rsc.org |
| Quinazolinone-oxadiazole | Not specified | Anticancer activity rsc.org |
This approach allows for the development of single molecules that can modulate multiple pathways involved in a disease, potentially leading to more effective and robust therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-4-phenylquinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminobenzamide derivatives. For example, electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte enable room-temperature synthesis with high yields (~80–90%) . Traditional thermal methods require high temperatures (100–150°C) and transition metal catalysts, which may introduce impurities . Key variables include solvent choice (e.g., ethanol vs. DMF), reaction time, and substituent effects on the benzamide precursor.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Diffraction : Resolves bond lengths (e.g., C–N bonds at ~1.34 Å) and dihedral angles between quinazoline and phenyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236 for CHN) confirm molecular weight .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit antifungal and antibacterial properties. For example:
- Antifungal : 6-Fluoro-4-alkylthioquinazolines show MIC values of 2–8 µg/mL against Candida albicans .
- Antibacterial : 2-(Chloromethyl)quinazoline derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL) via disruption of cell wall synthesis . Activity depends on substituent position and electronic effects (e.g., electron-withdrawing groups enhance potency) .
Advanced Research Questions
Q. How can researchers optimize electrochemical synthesis to improve regioselectivity in quinazoline derivatives?
- Methodological Answer :
- Electrode Selection : Carbon electrodes minimize side reactions compared to platinum .
- Substrate Design : Electron-rich aryl groups (e.g., 2-chlorophenyl) enhance cyclization efficiency by stabilizing intermediates .
- In Situ Monitoring : Cyclic voltammetry tracks redox behavior of intermediates to adjust potential and prevent over-oxidation .
Q. How should contradictions in biological activity data across studies be analyzed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Data Normalization : Compare MIC values using standardized protocols (e.g., CLSI guidelines) to control for assay variability .
- Structural Validation : Ensure derivatives are re-synthesized and characterized (e.g., via HPLC purity >95%) to rule out impurity effects .
- Statistical Frameworks : Use multivariate analysis to isolate variables (e.g., substituent electronegativity vs. steric effects) .
Q. What computational methods predict the electronic properties of this compound for drug design?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.2 eV) and redox potentials (e.g., oxidation at +0.85 V vs. SCE) .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., DHFR enzyme) with binding energies <−7 kcal/mol, guiding substituent optimization .
Q. How can regioselectivity challenges in methylation reactions be addressed?
- Methodological Answer :
- Reagent Choice : "Soft" methylating agents (e.g., methyl iodide) favor N-methylation, while "hard" agents (e.g., dimethyl sulfate) target sulfur or oxygen .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during functionalization .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
